molecular formula C8H5IO2 B1445538 5-Iodoisophthalaldehyde CAS No. 859238-51-0

5-Iodoisophthalaldehyde

Cat. No.: B1445538
CAS No.: 859238-51-0
M. Wt: 260.03 g/mol
InChI Key: VHOBEKICGDSVDQ-UHFFFAOYSA-N
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Description

5-Iodoisophthalaldehyde is an organic compound with the chemical formula C8H5IO2. It is a derivative of isophthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound appears as a yellow crystalline powder and is slightly soluble in organic solvents such as ethanol, methanol, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoisophthalaldehyde typically involves the iodination of isophthalaldehyde. One common method is the reaction of isophthalaldehyde with iodine and a suitable oxidizing agent, such as sodium iodide (NaI) or iodine monochloride (ICl), in the presence of an acid catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and concentration of reactants, to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

5-Iodoisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Iodoisophthalaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Employed in the development of fluorescent probes for detecting proteins, metal ions, and other biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Iodoisophthalaldehyde involves its ability to form covalent bonds with target molecules. The aldehyde groups can react with nucleophiles, such as amines and thiols, to form Schiff bases or thioethers. This reactivity makes it useful in the development of fluorescent probes and other diagnostic tools. The iodine atom can also participate in halogen bonding, enhancing the compound’s ability to interact with specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodoisophthalaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical properties, such as increased reactivity in substitution reactions and the ability to form halogen bonds. These properties make it valuable in applications where specific interactions with molecular targets are required .

Properties

IUPAC Name

5-iodobenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IO2/c9-8-2-6(4-10)1-7(3-8)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOBEKICGDSVDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C=O)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743726
Record name 5-Iodobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859238-51-0
Record name 5-Iodobenzene-1,3-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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